molecular formula C17H15ClN2O4 B2930184 3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 1396683-81-0

3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2930184
CAS No.: 1396683-81-0
M. Wt: 346.77
InChI Key: PDHHQPGHEVXEHV-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a furan ring, a hydroxyethyl group, and an oxazole ring

Scientific Research Applications

3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of chronic pain and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediatesThe hydroxyethyl group is then added through a nucleophilic addition reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents are often used to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the oxazole ring can produce a dihydro-oxazole derivative .

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), leading to reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4/c1-10-15(16(20-24-10)12-4-2-3-5-13(12)18)17(22)19-8-14(21)11-6-7-23-9-11/h2-7,9,14,21H,8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHHQPGHEVXEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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